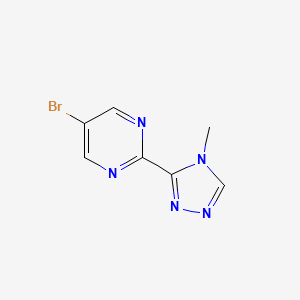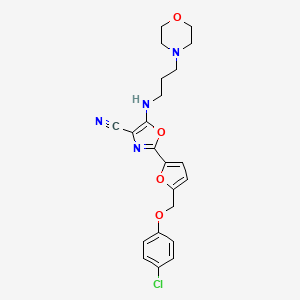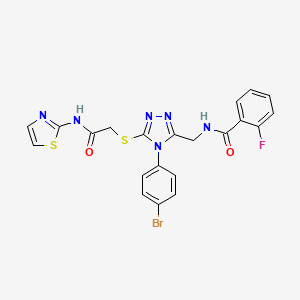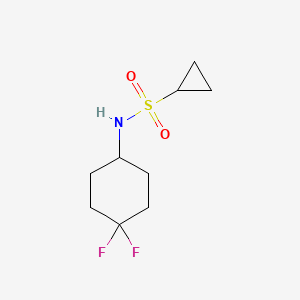
5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine, often involves bromination reactions or cyclization processes. For example, bromination-mediated oxidative cyclization has been employed to prepare various bromo- and chloro-substituted [1,2,4]triazolo[4,3-c]pyrimidines, showcasing a method that could be applicable to the synthesis of 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine (Tang, Wang, Li, & Wang, 2014).
Molecular Structure Analysis
Structural analysis of pyrimidine derivatives is crucial for understanding their chemical behavior and potential applications. Single-crystal X-ray analysis has been used to confirm the structure of such derivatives, providing insights into their molecular configuration and stability (Tang, Wang, Li, & Wang, 2014).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo various chemical reactions, including ring rearrangement and diversification through palladium-catalyzed cross-couplings and direct aromatic substitution. These reactions demonstrate the versatility and reactivity of such compounds, making them useful synthetic intermediates (Tang, Wang, Li, & Wang, 2014).
Physical Properties Analysis
While specific details on the physical properties of 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine are not provided in the literature reviewed, the physical properties of pyrimidine derivatives often include melting points, solubility, and crystal structure, which are critical for their application in synthesis and formulation.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives like 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine include their reactivity towards nucleophilic substitution, potential for undergoing cyclization reactions, and ability to serve as intermediates in the synthesis of more complex heterocyclic compounds. These properties are influenced by the presence of functional groups, such as bromo and triazole rings, which can be further modified to produce a variety of derivatives with desired chemical activities (Tang, Wang, Li, & Wang, 2014).
科学的研究の応用
Synthesis and Chemical Properties
- 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine and related compounds have been extensively studied for their applications in organic synthesis. For instance, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is used as a precursor for synthesizing a series of biheterocycles, demonstrating the compound's utility in creating complex chemical structures (Aquino et al., 2017).
- Another study reported the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, showcasing the versatility of bromo- and chloro-pyrimidines in generating diverse synthetic intermediates, which are useful in various organic transformations (Tang et al., 2014).
Applications in Material Science
- Pyrimidine derivatives, such as those related to 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine, have been synthesized for various applications in material science. For example, new tricyclic hetero compounds with a pyrimidine ring have been developed, indicating the potential use of these compounds in advanced material development (Kinoshita et al., 1993).
Pharmaceutical and Biological Applications
- Some studies have explored the biological activity of pyrimidine derivatives. A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and found to exhibit antibacterial activity against various microbial strains, suggesting potential pharmaceutical applications (Lahmidi et al., 2019).
作用機序
Target of Action
Compounds with similar structures, such as phenyl-1,2,4-triazoles, have been found to interact with various biological targets .
Mode of Action
Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Triazole-pyrimidine hybrids have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
特性
IUPAC Name |
5-bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c1-13-4-11-12-7(13)6-9-2-5(8)3-10-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNKTOAKFWNUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)
![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2490545.png)



![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)


![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)
![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)
![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)